(3aR,7aR)-3a,7a-Dimethyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-one
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Overview
Description
(3aR,7aR)-3a,7a-Dimethyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-one is a compound characterized by its fused bicyclic structure containing two methyl groups. This compound exhibits stereoisomerism, specifically of the (3aR,7aR) configuration. It is commonly used as a precursor in organic synthesis reactions due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aR)-3a,7a-Dimethyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-one can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically include the use of a solvent such as toluene and a catalyst like Lewis acid to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
(3aR,7aR)-3a,7a-Dimethyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and substituted derivatives of the original compound. These products are often used as intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
(3aR,7aR)-3a,7a-Dimethyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism by which (3aR,7aR)-3a,7a-Dimethyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
(3aR,7aR)-3a-hydroxy-3a,7a-dihydrobenzofuran-2(3H)-one: This compound shares a similar bicyclic structure but contains a hydroxyl group instead of methyl groups.
(3aR,7aR)-1,3-dimethyl-3a,4,5,6,7,7a-hexahydro-2H-benzimidazole: Another compound with a similar bicyclic structure but different functional groups.
Uniqueness
What sets (3aR,7aR)-3a,7a-Dimethyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-one apart is its specific stereochemistry and the presence of two methyl groups, which confer unique reactivity and properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
CAS No. |
62617-81-6 |
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Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
(3aR,7aR)-3a,7a-dimethyl-2,3,6,7-tetrahydroinden-1-one |
InChI |
InChI=1S/C11H16O/c1-10-6-3-4-7-11(10,2)9(12)5-8-10/h3,6H,4-5,7-8H2,1-2H3/t10-,11-/m0/s1 |
InChI Key |
GNHAOAYQIVIPGB-QWRGUYRKSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)[C@@]1(CCC=C2)C |
Canonical SMILES |
CC12CCC(=O)C1(CCC=C2)C |
Origin of Product |
United States |
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